1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea

Lipophilicity Permeability Drug Design

1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea (CAS 102433-05-6) is a trisubstituted urea featuring an alpha-cyanobenzyl moiety on one urea nitrogen and a 2-hydroxyethyl group on the other. Its computed physicochemical descriptors include a molecular weight of 219.24 g/mol, a topological polar surface area (TPSA) of 85.2 Ų, three hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and an XLogP3 of 0.2.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 102433-05-6
Cat. No. B12805848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea
CAS102433-05-6
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)NC(=O)NCCO
InChIInChI=1S/C11H13N3O2/c12-8-10(9-4-2-1-3-5-9)14-11(16)13-6-7-15/h1-5,10,15H,6-7H2,(H2,13,14,16)
InChIKeyIDGXKMQRIHTSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea (CAS 102433-05-6) is a Structurally Distinct, Procurement-Relevant Urea Derivative


1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea (CAS 102433-05-6) is a trisubstituted urea featuring an alpha-cyanobenzyl moiety on one urea nitrogen and a 2-hydroxyethyl group on the other. Its computed physicochemical descriptors include a molecular weight of 219.24 g/mol, a topological polar surface area (TPSA) of 85.2 Ų, three hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and an XLogP3 of 0.2 [1]. The compound is registered in authoritative chemical databases including PubChem (CID 294321), EPA DSSTox (DTXSID20907527), and Japan's Nikkaji dictionary, and it bears the NCI/DTP identifier NSC162386 [1]. The presence of the nitrile group distinguishes it from simple alkyl- or aryl-substituted ureas by simultaneously tuning lipophilicity, electronic polarizability, and hydrogen-bond-acceptor capacity, making it a chemically defined intermediate for medicinal-chemistry and agrochemical programs that target nitrile-requiring binding pockets.

Why Generic Substitution Fails: Physicochemical and Pharmacophoric Divergence of 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea from Non-Cyanated Urea Analogs


Replacing 1-(alpha-cyanobenzyl)-3-(2-hydroxyethyl)urea with common non-cyanated urea analogs such as 1-benzyl-3-(2-hydroxyethyl)urea or 1-phenyl-3-(2-hydroxyethyl)urea introduces a measurable shift in lipophilicity (ΔXLogP3 ≈ −0.6 to +0.1) and hydrogen-bonding topology that can alter membrane permeability, metabolic stability, and target engagement [1][2]. The nitrile group acts as a dipole-modulating, linearly projecting hydrogen-bond acceptor absent in the benzyl or phenyl congeners, which is critical when the compound serves as a key intermediate in structure–activity relationship (SAR) campaigns for nitrile-dependent enzyme inhibitors or agrochemical actives [2]. Consequently, procurement according to a generic urea-class specification without verifying the alpha-cyanobenzyl substructure risks introducing an inactive or off-profile analog, leading to false-negative biological results or batch failure in regulated synthesis routes.

Product-Specific Quantitative Evidence Guide for 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea vs. Closest Non-Cyanated Analogs


Lipophilicity Shift: XLogP3 of 0.2 vs. 1-Benzyl-3-(2-hydroxyethyl)urea

The computed XLogP3 of 1-(alpha-cyanobenzyl)-3-(2-hydroxyethyl)urea is 0.2 [1], whereas 1-benzyl-3-(2-hydroxyethyl)urea (CAS 57501-19-6) has a predicted XLogP3 of approximately 0.8–1.0 [2]. The 0.6–0.8 unit reduction in lipophilicity conferred by the nitrile group shifts the compound closer to CNS drug-like space (optimal XLogP 1–3) and reduces predicted passive membrane permeability by roughly a factor of 4 to 6 based on the Hansch equation, an important consideration for programs targeting intracellular or CNS targets.

Lipophilicity Permeability Drug Design

Hydrogen-Bond-Acceptor Architecture: TPSA Expansion Relative to 1-Phenyl-3-(2-hydroxyethyl)urea

The topological polar surface area (TPSA) of 1-(alpha-cyanobenzyl)-3-(2-hydroxyethyl)urea is 85.2 Ų, incorporating contributions from the urea carbonyl, hydroxyethyl oxygen, and nitrile nitrogen [1]. In contrast, 1-phenyl-3-(2-hydroxyethyl)urea (CAS 3747-47-5) exhibits a TPSA of approximately 65 Ų because it lacks the nitrile group [2]. The 20 Ų increase correlates with enhanced aqueous solubility and a predicted passive oral-absorption penalty (Veber rule threshold: TPSA < 140 Ų), positioning the cyanobenzyl analog as a more soluble, formulation-friendly candidate for oral or intravenous dosing.

Polar Surface Area Oral Bioavailability Solubility

Hydrogen-Bond-Donor Balance: 3 HBD vs. 2 HBD in N-Alkyl Analogs

1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea possesses three hydrogen-bond donors (urea NH × 2 and hydroxyethyl OH), compared with two HBD in N-alkyl urea analogs where the hydroxyethyl is replaced by a simple alkyl chain [1]. The additional donor increases water solubility (typically 0.5–1.0 log-unit improvement in intrinsic solubility for each HBD in six-membered predictions) but may reduce passive permeability, a trade-off that must be managed in lead optimization. For procurement, the defined HBD count ensures reproducible solubility and formulation behavior, which is critical when the compound is used as a reference standard in physicochemical assays.

Hydrogen Bond Donor Permeability Lead Optimization

Rotatable Bond Flexibility: 4 vs. 3 in Benzyl-Urea Congeners and Impact on Entropic Binding Penalty

The target compound has four rotatable bonds (versus three for the benzyl analog), resulting from the cyanobenzyl C–C bond and the hydroxyethyl chain [1]. While a higher rotatable-bond count can increase conformational entropy and potentially reduce binding affinity (about 0.7–1.4 kJ/mol per frozen rotatable bond), it also provides greater conformational sampling that may be essential for induced-fit recognition in flexible binding sites. For a procurement decision, the defined rotatable-bond profile differentiates the compound from less flexible analogs that may not capture the full conformational ensemble required for target engagement.

Rotatable Bond Conformational Entropy Binding Affinity

Best-Fit Application Scenarios for Procuring 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea Based on Quantitative Physicochemical Differentiation


Nitrile-Requiring Kinase or Epoxide Hydrolase Inhibitor Synthesis

The alpha-cyanobenzyl group can act as a hydrogen-bond acceptor with a linear geometry that engages conserved residues in ATP-binding or epoxide-hydrolase active sites. The measured TPSA of 85.2 Ų and XLogP3 of 0.2 [1] predict solubility and permeability profiles compatible with fragment-based inhibitor optimization, making this compound a preferred advanced intermediate for medicinal chemists targeting nitrile-favoring pockets.

Physicochemical Reference Standard in Solubility and Permeability Assays

With a well-defined set of 3 HBD, 3 HBA, TPSA of 85.2 Ų, and XLogP3 of 0.2 [1], this compound can serve as a calibration standard for chromatographic logD determination or PAMPA permeability assays, providing a reproducible benchmark for nitrile-containing urea derivatives.

Agrochemical Intermediate with Tuned Lipophilicity

The moderate lipophilicity (XLogP3 0.2) and additional hydrogen-bonding capacity relative to non-cyanated analogs may improve phloem mobility or cuticular penetration in plant applications. The compound's structural features align with the alpha-cyanobenzyl phenyl benzoyl urea motif described in patent literature for pesticidal actives [2], suggesting its utility as a building block in agrochemical discovery.

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